1-(3-Methoxyphenyl)-4-(1-(thiophen-2-ylmethyl)piperidin-4-yl)piperazine
Description
Properties
IUPAC Name |
1-(3-methoxyphenyl)-4-[1-(thiophen-2-ylmethyl)piperidin-4-yl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3OS/c1-25-20-5-2-4-19(16-20)24-13-11-23(12-14-24)18-7-9-22(10-8-18)17-21-6-3-15-26-21/h2-6,15-16,18H,7-14,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IORYJSCGRHIWAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C3CCN(CC3)CC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Dopamine D2 Receptor-Targeting Analogues
Compounds with piperazine-piperidine scaffolds often exhibit affinity for dopamine D2 receptors. Key analogues include:
Structural Insights :
Serotonin 5-HT1A Receptor Ligands
Piperazine derivatives with aryl or heteroaryl substituents frequently target 5-HT1A receptors:
Key Differences :
Mixed-Activity Piperazine Derivatives
Some analogues exhibit dual activity at serotonin and dopamine receptors:
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